molecular formula C16H16N2O2S B12521641 4-{[(Benzylcarbamothioyl)amino]methyl}benzoic acid CAS No. 663904-73-2

4-{[(Benzylcarbamothioyl)amino]methyl}benzoic acid

Cat. No.: B12521641
CAS No.: 663904-73-2
M. Wt: 300.4 g/mol
InChI Key: WKBMTXVEOCPNPZ-UHFFFAOYSA-N
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Description

4-{[(Benzylcarbamothioyl)amino]methyl}benzoic acid is a complex organic compound with a unique structure that includes a benzylcarbamothioyl group attached to an aminomethylbenzoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Benzylcarbamothioyl)amino]methyl}benzoic acid typically involves multiple steps. One common method starts with the preparation of the aminomethylbenzoic acid derivative, which is then reacted with benzyl isothiocyanate to introduce the benzylcarbamothioyl group. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed .

Chemical Reactions Analysis

Types of Reactions

4-{[(Benzylcarbamothioyl)amino]methyl}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions might result in the replacement of the benzylcarbamothioyl group with other functional groups .

Scientific Research Applications

4-{[(Benzylcarbamothioyl)amino]methyl}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(Benzylcarbamothioyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets. It may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The benzylcarbamothioyl group is particularly important for its binding affinity and specificity. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(Benzylcarbamothioyl)amino]methyl}benzoic acid is unique due to the presence of the benzylcarbamothioyl group, which imparts specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

663904-73-2

Molecular Formula

C16H16N2O2S

Molecular Weight

300.4 g/mol

IUPAC Name

4-[(benzylcarbamothioylamino)methyl]benzoic acid

InChI

InChI=1S/C16H16N2O2S/c19-15(20)14-8-6-13(7-9-14)11-18-16(21)17-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,20)(H2,17,18,21)

InChI Key

WKBMTXVEOCPNPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NCC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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